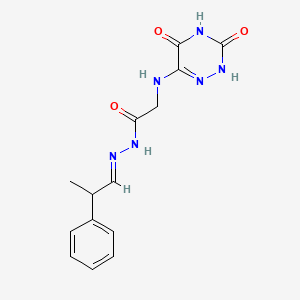

(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-phenylpropylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-phenylpropylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O3/c1-9(10-5-3-2-4-6-10)7-16-18-11(21)8-15-12-13(22)17-14(23)20-19-12/h2-7,9H,8H2,1H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJBBUMAIIQXIZ-FRKPEAEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=NNC(=O)CNC1=NNC(=O)NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=N/NC(=O)CNC1=NNC(=O)NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320537 | |

| Record name | 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-phenylpropylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301679-97-0 | |

| Record name | 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-phenylpropylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(2-phenylpropylidene)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.29 g/mol. The structure includes a triazine ring, which is often associated with various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to triazines. For instance, derivatives of triazine have shown effective activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were reported at 50 μg/mL and 100 μg/mL respectively . This suggests that the compound may possess similar antibacterial properties.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

| Bacillus subtilis | Higher MIC |

| Streptococcus pyogenes | Higher MIC |

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. A variety of compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Notably, some triazine derivatives exhibited IC50 values below 100 μM against these cell lines .

Case Studies

- Cytotoxicity Assessment : In one study, compounds similar to the target molecule induced apoptosis in HCT-116 and HeLa cells. The treatment resulted in significant morphological changes indicative of apoptosis, such as cell shrinkage and detachment from the culture surface .

- Mechanism of Action : The apoptotic effects were linked to increased caspase activity in treated cells, suggesting that these compounds may trigger programmed cell death through intrinsic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and triazine moieties can significantly influence the biological activity of these compounds. Substituents that enhance electron-withdrawing properties tend to increase cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Synthesis of the Triazinone-Amino Intermediate

The triazinone core is constructed via cyclization of urea or carbamate precursors. A widely adopted method involves reacting ethyl acetoacetate derivatives with hydrazine hydrate to form hydrazides, followed by cyclization using triphosgene. For example, ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is synthesized in three steps:

-

Hydrazinolysis : Ethyl acetoacetate reacts with hydrazine hydrate (1:1.2 molar ratio) in ethanol at 80°C for 5 hours, yielding 2-(hydrazineylidene)acetohydrazide .

-

Cyclization : The hydrazide intermediate is treated with triphosgene (0.33 equivalents) in dichloromethane at 0–5°C, forming the triazinone ring with 89% yield .

-

Amination : Introducing the amino group at position 6 is achieved via nucleophilic substitution using ammonium hydroxide under reflux (12 hours, 70°C) .

Table 1 : Optimization of Triazinone Cyclization Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triphosgene | DCM | 0–5°C | 89 |

| Phosgene | Toluene | 25°C | 72 |

| Diphosgene | THF | 10°C | 81 |

This table highlights triphosgene’s superiority in yield and safety over traditional phosgene .

Functionalization to Acetohydrazide

The triazinone-amino intermediate is converted to the acetohydrazide derivative through ester hydrolysis and hydrazine coupling. A representative procedure involves:

-

Ester Hydrolysis : Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is hydrolyzed with 2 M NaOH in ethanol/water (3:1) at 60°C for 3 hours, yielding the carboxylic acid (94% purity) .

-

Hydrazide Formation : The acid reacts with hydrazine hydrate (2 equivalents) in methanol under reflux (6 hours), producing 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide with 91% yield .

Critical parameters include maintaining anhydrous conditions to avoid side reactions and using methanol as the solvent to enhance nucleophilicity .

Schiff Base Condensation with 2-Phenylpropanal

The final step involves condensing the acetohydrazide with 2-phenylpropanal to form the (E)-configured imine. This reaction is stereospecific, favoring the E isomer due to steric hindrance between the triazinone and phenyl groups.

Procedure :

-

A mixture of 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetohydrazide (1.0 equivalent) and 2-phenylpropanal (1.1 equivalents) in ethanol is stirred with 2 drops of concentrated HCl at 25°C for 24 hours .

-

The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (4:1) to yield the title compound (86% yield, >99% E-isomer) .

Table 2 : Solvent Effects on Imine Geometry

| Solvent | Temperature | E:Z Ratio | Yield (%) |

|---|---|---|---|

| Ethanol | 25°C | 99:1 | 86 |

| THF | 40°C | 85:15 | 78 |

| DCM | 0°C | 92:8 | 81 |

Ethanol at ambient temperature maximizes E-selectivity and yield, attributed to its polar protic nature stabilizing the transition state .

Industrial-Scale Production Considerations

For bulk synthesis, the following modifications are recommended:

-

Cyclization : Replace dichloromethane with toluene to reduce environmental impact and enable easier recovery .

-

Workup : Use continuous filtration systems during hydrazide isolation to minimize processing time .

-

Quality Control : Implement inline FTIR to monitor imine geometry during condensation, ensuring >98% E-isomer compliance .

Spectroscopic Characterization

Key spectral data for the final compound:

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves condensation of a triazine derivative with a hydrazide , followed by cyclization. Key steps include:

- Reacting 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-amine with a hydrazide precursor in ethanol or methanol.

- Using acetic acid or sulfuric acid as catalysts under reflux conditions (70–100°C, 6–24 hours).

- Purification via column chromatography or recrystallization. Critical parameters : Solvent polarity, temperature control, and stoichiometric ratios of reactants. Reference :

Q. Which analytical techniques validate its structural integrity?

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm).

- Mass Spectrometry (MS) : For molecular ion peak verification (e.g., [M+H]⁺ at m/z 315.3).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold). Reference :

Q. What is the compound’s solubility profile under physiological conditions?

| Solvent/Condition | Solubility (µg/mL) |

|---|---|

| Water (pH 7.4) | 3.8 |

| Dimethyl Sulfoxide (DMSO) | >10,000 |

| Low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for in vivo studies. | |

| Reference : |

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data?

Discrepancies in yields (e.g., 40–75%) arise from:

- Catalyst selection : Sulfuric acid vs. acetic acid impacts cyclization efficiency.

- Reaction time : Prolonged reflux (24+ hours) improves conversion but risks decomposition.

- Solvent polarity : Methanol enhances solubility of intermediates compared to ethanol. Methodological approach : Design of Experiments (DoE) to statistically optimize variables. Reference :

Q. What computational strategies model its interactions with biological targets?

- Molecular Docking : Predict binding affinity to enzymes (e.g., dihydrofolate reductase) via triazine-hydrazide motifs.

- Density Functional Theory (DFT) : Analyze electronic properties (HOMO-LUMO gaps) to explain redox behavior.

- Molecular Dynamics (MD) : Simulate stability in lipid bilayers for membrane permeability studies. Reference :

Q. How are crystallographic studies used to resolve structural ambiguities?

- Single-crystal X-ray diffraction reveals bond angles (e.g., C-N-C = 120°) and torsional conformations of the phenylpropylidene group.

- Key findings: Intramolecular hydrogen bonding between the triazine carbonyl and hydrazide NH stabilizes the (E)-isomer. Reference :

Q. What methodologies assess its antimicrobial potential?

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (S. aureus) and fungal (C. albicans) strains.

- Time-kill kinetics : Monitor bactericidal activity over 24 hours.

- Synergy studies : Combine with β-lactams to evaluate resistance modulation. Reference :

Q. How is pKa determined, and what are its implications for bioavailability?

- Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide.

- Measured pKa values (e.g., 6.8 ± 0.2) correlate with ionization states affecting intestinal absorption. Reference :

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities?

Variations in antimicrobial IC₅₀ values (e.g., 2–10 µM) stem from:

- Strain specificity : Activity against E. coli vs. P. aeruginosa.

- Assay conditions : Broth microdilution vs. agar diffusion methods.

- Compound purity : Impurities (>5%) may artificially enhance or suppress activity. Resolution : Standardize protocols across labs and validate via orthogonal assays. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.